molecular formula C14H10IN3 B13431331 (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

(E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

Katalognummer: B13431331
Molekulargewicht: 347.15 g/mol
InChI-Schlüssel: FPMGTTLRKMPPGU-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole: is a chemical compound with the molecular formula C19H18IN3O and a molecular weight of 431.28 g/mol. This compound is characterized by the presence of an indazole core substituted with an iodine atom at the 6th position and a pyridin-2-yl vinyl group at the 3rd position. It is typically used for research purposes and has shown potential in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole involves several steps. One common method starts with the preparation of 6-amino-3-(2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole. This intermediate is then subjected to diazotization using sodium nitrite in acetic acid at low temperatures (0°C to -3°C). The resulting diazonium salt is treated with potassium iodide to introduce the iodine atom at the 6th position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as diazotization and iodination. These methods are scalable and can be adapted for larger-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the vinyl and pyridine moieties.

    Coupling Reactions: The vinyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of epoxides or hydroxylated derivatives.

    Reduction Products: Reduction typically yields saturated or partially saturated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Derivatives of this compound have shown promising results in inhibiting the growth of various microbial strains and cancer cell lines.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors.

Industry: The compound’s unique properties make it valuable in materials science and molecular electronics. It has been used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

    Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), used in cancer therapy.

    Indazolylpyridine Derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.

Uniqueness: (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H10IN3

Molekulargewicht

347.15 g/mol

IUPAC-Name

6-iodo-3-[(E)-2-pyridin-2-ylethenyl]-1H-indazole

InChI

InChI=1S/C14H10IN3/c15-10-4-6-12-13(17-18-14(12)9-10)7-5-11-3-1-2-8-16-11/h1-9H,(H,17,18)/b7-5+

InChI-Schlüssel

FPMGTTLRKMPPGU-FNORWQNLSA-N

Isomerische SMILES

C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)I

Kanonische SMILES

C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.